N,N-Difluoromethanamine

Organofluorine Chemistry Thermophysical Properties Reagent Handling

N,N-Difluoromethanamine (CAS 753-58-2), also known as N,N-difluoromethylamine or methyldifluoroamine, is a small, volatile organofluorine compound with the molecular formula CH3F2N and a molecular weight of 67.038 g/mol. It is a member of the N,N-difluoroalkylamine class, which is characterized by two electron-withdrawing fluorine atoms directly bonded to a nitrogen center.

Molecular Formula CH3F2N
Molecular Weight 67.038 g/mol
Cat. No. B15497445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Difluoromethanamine
Molecular FormulaCH3F2N
Molecular Weight67.038 g/mol
Structural Identifiers
SMILESCN(F)F
InChIInChI=1S/CH3F2N/c1-4(2)3/h1H3
InChIKeyKTNJOGGUCNTDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Difluoromethanamine (CH3NF2) for Precision Fluorination: A Comparative Technical Primer


N,N-Difluoromethanamine (CAS 753-58-2), also known as N,N-difluoromethylamine or methyldifluoroamine, is a small, volatile organofluorine compound with the molecular formula CH3F2N and a molecular weight of 67.038 g/mol [1]. It is a member of the N,N-difluoroalkylamine class, which is characterized by two electron-withdrawing fluorine atoms directly bonded to a nitrogen center [2]. This unique substitution pattern imparts distinct physicochemical properties, such as a low boiling point, making it a specialized reagent or building block in synthetic organic and medicinal chemistry, as opposed to more common N-monofluoro or non-fluorinated amines [1].

Why Simple N,N-Difluoroalkylamines Cannot Be Interchanged: The Case for CH3NF2 over CH3CH2NF2


Within the N,N-difluoroalkylamine series, even a small structural variation, such as extending the alkyl chain from a methyl to an ethyl group, causes a dramatic shift in physical and thermodynamic properties that are critical for process design and application. The assumption that N,N-difluoroethylamine (CH3CH2NF2) is a direct, drop-in substitute for N,N-difluoromethanamine (CH3NF2) is invalidated by the quantifiable differences in key parameters including boiling point and vapor pressure, as established by primary literature data [1]. These disparities directly impact crucial operational considerations like storage conditions, reaction volatility, and separation requirements, necessitating a deliberate, evidence-based selection of the precise reagent.

N,N-Difluoromethanamine (CH3NF2): A Procurement-Ready Comparative Evidence Guide


Boiling Point and Vapor Pressure: Quantifying the Volatility Difference between CH3NF2 and CH3CH2NF2

The volatility of N,N-difluoromethanamine is significantly higher than that of its closest structural analog, N,N-difluoroethylamine. Experimental data confirm that CH3NF2 exhibits a boiling point of -15.95 °C [1], whereas CH3CH2NF2 has a boiling point of 14.9 °C [2]. This difference of approximately 31 °C is a critical distinction for applications requiring a low-boiling fluorinated reagent or where product removal by evaporation is advantageous [1][2]. Furthermore, the vapor pressure of CH3NF2 is estimated to be 9758.4 mmHg at 25°C, underscoring its extreme volatility and the need for pressurized or low-temperature storage .

Organofluorine Chemistry Thermophysical Properties Reagent Handling

Liquid Density: Quantifying Physical Property Differences at Sub-Zero Temperatures

While both compounds are liquids at low temperatures, their densities differ. N,N-Difluoromethanamine (CH3NF2) has a measured density of 1.099 g/cm³ at -20 °C [1]. In contrast, N,N-Difluoroethylamine (CH3CH2NF2) has a measured density of 1.0167 g/cm³ at 0 °C [2]. Although measured at different temperatures, the data suggests a trend where the smaller molecule exhibits a higher density, which may be relevant for separation processes or in formulations where density affects layering and mixing.

Physical Chemistry Material Science Process Engineering

Thermodynamic Volatility: Quantifying Enthalpy of Vaporization Differences

The energy required for vaporization, a key parameter for safe storage and handling, is notably lower for the target compound. The enthalpy of vaporization (ΔvapH) for N,N-difluoromethanamine is experimentally determined to be 23.5 kJ/mol at 242 K [1]. In comparison, its ethyl analog, N,N-difluoroethylamine, has a reported ΔvapH of 27.3 kJ/mol at 250 K [2]. This indicates that CH3NF2 is more readily volatilized, requiring less energy input, which is consistent with its significantly lower boiling point.

Thermochemistry Process Safety Reagent Storage

Molecular Structure and Bonding: Gas-Phase Electron Diffraction Establishes Precise Geometric Parameters

The molecular structure of N,N-difluoromethanamine (CH3NF2) has been definitively established through gas-phase electron diffraction (GED) augmented by microwave spectroscopy and ab initio calculations [1]. This study confirms the molecule's Cs symmetry with staggered bonds and provides precise bond distances and angles: N-F = 1.406 Å, C-N = 1.467 Å, C-N-F = 104.1°, and F-N-F = 101.7° [1]. In contrast, similar high-precision structural data for the N,N-difluoroethylamine analog are less well-defined in the primary literature. Furthermore, the study provided a benchmarked N-F stretching force constant for CH3NF2, which was compared to other fluoroamines like NF3 and (CH3)2NF, resolving prior inconsistencies and confirming that the force constant increases with decreasing N-F bond length [1].

Structural Chemistry Computational Chemistry Spectroscopy

N,N-Difluoromethanamine (CH3NF2): Evidence-Based Application Scenarios


Specialty Reagent for High-Volatility Fluorination or Amine Synthesis

Procurement of CH3NF2 is specifically indicated for research or process development where a low-boiling, highly volatile N,N-difluoroamino source is required. Its boiling point of -15.95 °C and vapor pressure of ~9758 mmHg at 25 °C make it ideal for gas-phase reactions or for applications where facile removal of excess reagent or reaction solvent is paramount [1].

Benchmark Standard for Physicochemical and Computational Studies

The precise, experimentally validated structural parameters (N-F and C-N bond lengths, bond angles) and thermodynamic data (ΔvapH) for CH3NF2 serve as a critical benchmark standard. Researchers can use this high-confidence data to calibrate and validate computational chemistry models (e.g., DFT, ab initio) or analytical instrumentation (e.g., gas-phase electron diffraction, microwave spectroscopy) for studying other small fluorinated organics [2][3].

Reference Standard for Analytical Method Development

The documented physicochemical profile of CH3NF2—including its distinct boiling point and density—makes it a useful reference standard for developing and validating analytical methods. For instance, it can be used to calibrate gas chromatography (GC) retention times for a series of volatile fluoroamines or to test the performance of specialized cryogenic or high-pressure sampling systems [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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